molecular formula C19H35N3O2 B14306882 2-Cyano-2-[(hexadecyloxy)imino]acetamide CAS No. 111778-27-9

2-Cyano-2-[(hexadecyloxy)imino]acetamide

Cat. No.: B14306882
CAS No.: 111778-27-9
M. Wt: 337.5 g/mol
InChI Key: AVJRUOTWJGZOER-UHFFFAOYSA-N
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Description

2-Cyano-2-[(hexadecyloxy)imino]acetamide is an organic compound characterized by the presence of a cyano group and an imino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-[(hexadecyloxy)imino]acetamide typically involves the reaction of hexadecyloxyamine with cyanoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified through techniques such as crystallization or chromatography to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-[(hexadecyloxy)imino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the imino group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Cyano-2-[(hexadecyloxy)imino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-2-[(hexadecyloxy)imino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and imino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetamide: Shares the cyano group but lacks the hexadecyloxy and imino groups.

    Hexadecyloxyamine: Contains the hexadecyloxy group but lacks the cyano and imino groups.

Uniqueness

2-Cyano-2-[(hexadecyloxy)imino]acetamide is unique due to the combination of cyano, imino, and hexadecyloxy groups in its structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

111778-27-9

Molecular Formula

C19H35N3O2

Molecular Weight

337.5 g/mol

IUPAC Name

2-amino-N-hexadecoxy-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C19H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-22-18(17-20)19(21)23/h2-16H2,1H3,(H2,21,23)

InChI Key

AVJRUOTWJGZOER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCON=C(C#N)C(=O)N

Origin of Product

United States

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